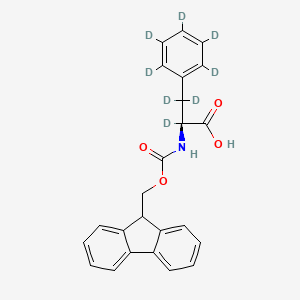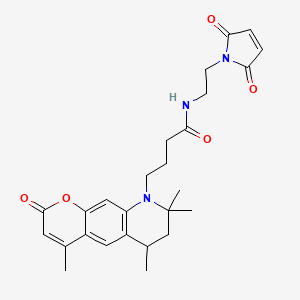
Azide cyanine dye 728
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azide cyanine dye 728 is a multifunctional dye widely used in biological experiments. It is known for its ability to help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms . This dye is also utilized in traditional fields such as textile dyeing and emerging fields like functional textile processing, food pigments, and dye-sensitized solar cells .
Preparation Methods
. This method involves the reaction of azides with alkynes to form triazoles. The dye can also be prepared using cyclooctyne moieties, which enable copper-free click reactions . The reaction conditions typically involve solvents like water, ethanol, DMF, and DMSO, and the dye exhibits bright fluorescence with near-infrared emission .
Chemical Reactions Analysis
Azide cyanine dye 728 undergoes various chemical reactions, including:
Click Reactions: Copper-catalyzed 1,3-dipolar cycloaddition with alkynes to form triazoles.
Bioorthogonal Labeling: Reaction with azido sugars for click-labeling of surface glycoproteins.
Fluorescence Resonance Electron Transfer (FRET): Used in FRET applications due to its large Stokes shift.
Common reagents used in these reactions include copper catalysts, azides, and alkynes. The major products formed are triazoles and labeled biomolecules .
Scientific Research Applications
Azide cyanine dye 728 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of azide cyanine dye 728 involves its ability to participate in click reactions, forming stable triazole linkages with target molecules . This dye is particularly useful in bioorthogonal labeling, where it reacts with azido sugars to label surface glycoproteins efficiently . The dye’s large Stokes shift makes it suitable for FRET applications, as it minimizes interference with the spectral bands of other fluorophores .
Comparison with Similar Compounds
Azide cyanine dye 728 is unique due to its multifunctional properties and large Stokes shift. Similar compounds include:
Cyanine 3 Dye (Cy3): Used in fluorescence microscopy and flow cytometry.
Cyanine 5 Dye (Cy5): Popular in FRET experiments and multi-color imaging.
Cyanine 7 Dye (Cy7): Utilized in in vivo imaging due to its near-infrared properties.
Sulfo-Cyanine Dyes: Enhanced water solubility for biological applications.
These similar compounds share the characteristic polymethine bridge and nitrogen-containing heterocycles, but this compound stands out for its specific applications in click chemistry and bioorthogonal labeling .
Properties
Molecular Formula |
C40H52N6O6S2 |
|---|---|
Molecular Weight |
777.0 g/mol |
IUPAC Name |
4-[(2E)-2-[(2E)-2-[2-(3-azidopropylamino)-3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C40H52N6O6S2/c1-39(2)32-14-5-7-16-34(32)45(26-9-11-28-53(47,48)49)36(39)22-20-30-18-19-31(38(30)42-24-13-25-43-44-41)21-23-37-40(3,4)33-15-6-8-17-35(33)46(37)27-10-12-29-54(50,51)52/h5-8,14-17,20-23H,9-13,18-19,24-29H2,1-4H3,(H2,47,48,49,50,51,52)/b30-20+,36-22+ |
InChI Key |
XEWMTEFQJKJRAZ-TXRIKVQFSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)/CC3)NCCCN=[N+]=[N-])CCCCS(=O)(=O)O)C |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)CC3)NCCCN=[N+]=[N-])CCCCS(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![D-[3-2H]Glucose](/img/structure/B12057919.png)






![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-N-(2-methylsulfonylsulfanylethyl)hexanamide](/img/structure/B12057958.png)

![3-(2-chlorophenyl)-4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B12057978.png)

![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12057991.png)


